tert-Butyl 4-bromopiperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-bromopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C10H18BrNO2 and its molecular weight is 264.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of CDK9 Inhibitors and Ibrutinib : Tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate and its derivatives are used in treating tumor viruses. It is a key intermediate in synthesizing CDK9 inhibitors and Ibrutinib, which are important in cancer treatment. The synthesis involves steps like Boc anhydride protection, oxidation, and reduction (Hu et al., 2019).
Synthesis of Water-Soluble Stable Free Radicals : The compound is used in the hetero-Cope rearrangement of 4-tert-butyl-phenyl-tert-butylhydroxylamine, leading to the synthesis of highly water-soluble nitroxide, potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate (Marx & Rassat, 2002).
Stereoselective Syntheses : It is used in the stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, which are important for the development of various pharmaceutical compounds (Boev et al., 2015).
Jak3 Inhibitor Synthesis : Tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, is an important intermediate in synthesizing the novel protein tyrosine kinase Jak3 inhibitor—CP-690550 (Chen Xin-zhi, 2011).
Boc-protected Amines Synthesis : The compound is involved in the synthesis of tert-butyl carbamate, a protected amine, via a mild and efficient one-pot Curtius rearrangement. This method is compatible with a variety of substrates, including malonate derivatives, providing access to protected amino acids (Lebel & Leogane, 2005).
Synthesis of Small Molecule Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for small molecule anticancer drugs. It is synthesized through steps like nucleophilic substitution, oxidation, halogenation, and elimination reactions (Zhang et al., 2018).
Mechanism of Action
Target of Action
N-BOC-4-BROMOPIPERIDINE, also known as tert-Butyl 4-bromopiperidine-1-carboxylate or 1-Boc-4-bromopiperidine, is a biochemical reagent It is used as a biological material or organic compound for life science related research .
Mode of Action
It is known to facilitate the creation of novel chemical entities with potential applications in various fields of chemical and biological research . This suggests that it may interact with its targets to induce changes that enable the synthesis of new compounds.
Biochemical Pathways
Given its role in facilitating the creation of novel chemical entities, it is likely that it influences pathways related to chemical synthesis and transformation .
Pharmacokinetics
It is known that the compound has a molecular weight of 26416 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Its role in facilitating the creation of novel chemical entities suggests that it may have significant impacts on molecular synthesis and transformation processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound is stable under normal temperatures and pressures . It is also known to be harmful if swallowed and very toxic to aquatic life , indicating that it should be handled with care to prevent environmental contamination.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 4-bromopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBWIYHDNQHMET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573882 | |
Record name | tert-Butyl 4-bromopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180695-79-8 | |
Record name | tert-Butyl 4-bromopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-bromopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-Boc-4-bromopiperidine in the synthesis of Toll-like receptor 7/8 antagonists?
A: N-Boc-4-bromopiperidine serves as a key building block in the synthesis of Toll-like receptor 7/8 antagonists. Specifically, it acts as the electrophilic coupling partner in a Suzuki-Miyaura cross-coupling reaction. This reaction forms a new C(sp2)-C(sp3) bond between the piperidine ring and an indole-containing nucleophile. [] This coupling step is crucial for constructing the core structure of TLR 7/8 antagonist molecules, such as afimetoran.
Q2: How does the structure of the N-protecting group on the piperidine ring affect the efficiency of the Suzuki-Miyaura cross-coupling reaction?
A: The research demonstrated that the size of the N-alkyl substituent on the phenoxyimine (FI) ligand of the cobalt catalyst significantly influences the reaction rate. Smaller N-alkyl substituents led to faster reaction rates. This observation led to the development of more efficient cobalt catalysts bearing phenoxyoxazoline (FOx) and phenoxythiazoline (FTz) ligands. [] While the study doesn't directly modify the N-Boc protecting group on N-Boc-4-bromopiperidine, it highlights the importance of steric factors in the reaction. It's possible that using a smaller N-protecting group on the piperidine ring could also affect the reaction rate, but further investigation is needed.
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